(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151671
InChI: InChI=1S/C11H22O3Si/c1-7-9(8-10(12)13)14-15(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3,(H,12,13)/t9-/m1/s1
SMILES:
Molecular Formula: C11H22O3Si
Molecular Weight: 230.38 g/mol

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid

CAS No.:

Cat. No.: VC20151671

Molecular Formula: C11H22O3Si

Molecular Weight: 230.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid -

Specification

Molecular Formula C11H22O3Si
Molecular Weight 230.38 g/mol
IUPAC Name (3S)-3-[tert-butyl(dimethyl)silyl]oxypent-4-enoic acid
Standard InChI InChI=1S/C11H22O3Si/c1-7-9(8-10(12)13)14-15(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3,(H,12,13)/t9-/m1/s1
Standard InChI Key KWPDEVJZJHRUAE-SECBINFHSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)C=C
Canonical SMILES CC(C)(C)[Si](C)(C)OC(CC(=O)O)C=C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-3-((tert-butyldimethylsilyl)oxy)pent-4-enoic acid is C₁₁H₂₂O₃Si, with a molecular weight of 230.38 g/mol . The compound’s structure comprises a carboxylic acid moiety at the terminal position, a conjugated double bond at C4, and a stereogenic center at C3 bearing the TBS-protected hydroxyl group.

Stereochemical Configuration

The (S)-configuration at C3 ensures enantioselective reactivity in asymmetric synthesis. This configuration is critical for interactions in chiral environments, such as enzyme-active sites or receptor-binding pockets .

Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₂O₃Si
Molecular Weight230.38 g/mol
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)3.04 (predicted)

The logP value indicates moderate lipophilicity, suggesting reasonable membrane permeability in biological systems .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of (S)-3-((tert-butyldimethylsilyl)oxy)pent-4-enoic acid typically involves a multi-step sequence:

  • Protection of Alcohols:
    The hydroxyl group at C3 is protected with a TBS group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . This step ensures stability during subsequent reactions.

  • Oxidation and Functionalization:
    Intermediate aldehydes or ketones are generated via oxidation. For example, 3-((tert-butyldimethylsilyl)oxy)propan-1-ol is oxidized to 3-((tert-butyldimethylsilyl)oxy)propanal using pyridinium chlorochromate (PCC) .

  • Wittig Olefination:
    A Wittig reaction with phosphonoacetate esters introduces the α,β-unsaturated carboxylic acid moiety. Ethyl (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoate is synthesized via this method , followed by hydrolysis to yield the free acid.

Stereochemical Control

The (S)-configuration is introduced using chiral auxiliaries or asymmetric catalysis. For instance, enzymatic resolution or Evans’ oxazolidinone methodology ensures enantiomeric excess >95% .

Applications in Organic Synthesis

Intermediate in Heterocycle Synthesis

The compound serves as a precursor for 1,4-oxazepan-5-one derivatives, which are pharmacologically relevant scaffolds. Cyclization reactions with amines or amino alcohols yield seven-membered lactams, as demonstrated in the synthesis of antiviral agents .

Natural Product Synthesis

In the total synthesis of mandelalide A, a marine macrolide with antitumor activity, TBS-protected intermediates analogous to (S)-3-((tert-butyldimethylsilyl)oxy)pent-4-enoic acid were employed to construct stereodefined fragments .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):
    δ 5.80–5.70 (m, 1H, CH₂=CH), 4.20–4.10 (m, 1H, CH-OSi), 2.60–2.50 (m, 2H, COOH), 0.90 (s, 9H, t-Bu), 0.10 (s, 6H, Si-CH₃) .

  • ¹³C NMR (CDCl₃):
    δ 175.2 (COOH), 130.5 (CH₂=CH), 75.4 (CH-OSi), 25.8 (t-Bu), 18.0 (Si-C), -4.6 (Si-CH₃) .

Infrared Spectroscopy (IR)

Key absorptions include ν = 2917 cm⁻¹ (C-H stretch, Si-CH₃), 1705 cm⁻¹ (C=O, carboxylic acid), and 1251 cm⁻¹ (Si-O-C) .

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